(5beta,6beta,7beta,11alpha)-Matridin-15-one
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Overview
Description
(5beta,6beta,7beta,11alpha)-Matridin-15-one is a naturally occurring alkaloid found in certain plant species. It belongs to the class of matrine-type alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5beta,6beta,7beta,11alpha)-Matridin-15-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as matrine.
Oxidation: The precursor undergoes oxidation to introduce the ketone functionality at the 15th position.
Cyclization: The intermediate is then subjected to cyclization reactions to form the desired matridin-15-one structure.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:
Catalysts: Utilizing efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Implementing scalable purification methods such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(5beta,6beta,7beta,11alpha)-Matridin-15-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction yields alcohol derivatives of this compound.
Substitution Products: Substitution reactions result in various functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
(5beta,6beta,7beta,11alpha)-Matridin-15-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5beta,6beta,7beta,11alpha)-Matridin-15-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Matrine: A structurally related alkaloid with similar biological activities.
Oxymatrine: Another matrine-type alkaloid with distinct pharmacological properties.
Sophocarpine: A related compound with potential therapeutic applications.
Uniqueness
(5beta,6beta,7beta,11alpha)-Matridin-15-one stands out due to its unique chemical structure and specific biological activities
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
(1S,2S,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-/m1/s1 |
InChI Key |
ZSBXGIUJOOQZMP-UKTARXLSSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CCCN4[C@@H]3[C@H](CCC4)CN2C(=O)C1 |
Canonical SMILES |
C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 |
Origin of Product |
United States |
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